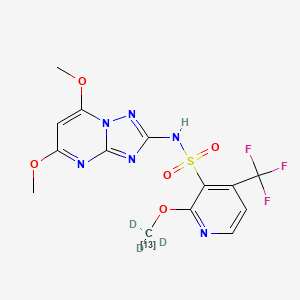

Pyroxsulam-13C,d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13F3N6O5S |

|---|---|

Molecular Weight |

438.36 g/mol |

IUPAC Name |

N-(5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(trideuterio(113C)methoxy)-4-(trifluoromethyl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C14H13F3N6O5S/c1-26-8-6-9(27-2)23-13(19-8)20-12(21-23)22-29(24,25)10-7(14(15,16)17)4-5-18-11(10)28-3/h4-6H,1-3H3,(H,21,22)/i3+1D3 |

InChI Key |

GLBLPMUBLHYFCW-LBDFIVMYSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=NC=CC(=C1S(=O)(=O)NC2=NN3C(=CC(=NC3=N2)OC)OC)C(F)(F)F |

Canonical SMILES |

COC1=CC(=NC2=NC(=NN12)NS(=O)(=O)C3=C(C=CN=C3OC)C(F)(F)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Pyroxsulam-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the chemical properties and stability of Pyroxsulam-13C,d3 are not publicly available. This guide provides a comprehensive overview of the known properties of its unlabeled counterpart, Pyroxsulam. The introduction of stable isotopes such as 13C and deuterium (d3) is not expected to significantly alter the fundamental chemical properties or stability profile of the molecule. The primary difference will be a slight increase in molecular weight. Therefore, the data presented for Pyroxsulam serves as a robust proxy for this compound.

Introduction

Pyroxsulam is a systemic herbicide belonging to the triazolopyrimidine sulfonamide chemical family.[1] It is effective for the post-emergence control of a wide range of grass and broadleaf weeds in cereal crops.[1][2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][3] The isotopically labeled version, this compound, is a valuable tool in environmental fate, metabolism, and pharmacokinetic studies, allowing researchers to trace the molecule's behavior in complex matrices. Stable isotope labeling offers a precise method for quantification and structural elucidation in such studies.

Chemical and Physical Properties

The chemical and physical properties of Pyroxsulam provide the foundation for understanding its behavior and stability. The data presented in the following table has been compiled from various sources for unlabeled Pyroxsulam.

| Property | Value | Reference |

| IUPAC Name | N-(5,7-dimethoxytriazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide | |

| CAS Number | 422556-08-9 (for unlabeled Pyroxsulam) | |

| Molecular Formula | C14H13F3N6O5S (for unlabeled Pyroxsulam) | |

| Molecular Weight | 434.35 g/mol (for unlabeled Pyroxsulam) | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not available | |

| pKa | 4.67 | |

| Water Solubility | 16.4 mg/L (pH 4), 3200 mg/L (pH 7), 13700 mg/L (pH 9) | |

| Vapor Pressure | Not available | |

| LogP (Octanol-Water) | Not available |

Stability Profile

The stability of Pyroxsulam under various environmental conditions is critical for determining its persistence and potential for carryover in agricultural settings.

Storage Stability

Studies have demonstrated that Pyroxsulam is stable in various matrices when stored under controlled conditions.

| Matrix | Storage Condition | Duration | Stability | Reference |

| Wheat Grain | -20°C | 8 weeks | Degradation rate of 6% | |

| Wheat Straw | -20°C | 8 weeks | Degradation rate of 23% | |

| Various Crops | -20°C | 6 months | Stable in high water, high oil, and dry crops |

Hydrolysis

Pyroxsulam is stable to hydrolysis at environmentally relevant pH values.

| pH | Temperature | Result | Reference |

| 5, 7, 9 | 25°C | Stable, half-life could not be determined |

Photolysis

Photodegradation can be a route of dissipation for Pyroxsulam in aquatic environments.

| Condition | Half-life (t1/2) | Major Photoproducts | Reference |

| Sterile aqueous pH 7 buffer, simulated natural light | 3.2 days (at 40°N latitude in summer) | Pyroxsulam-sulfinic acid, Pyroxsulam-ADTP |

Thermal Stability

Information on the specific thermal degradation of neat Pyroxsulam is limited. However, processing studies on treated commodities indicate that it is stable under typical pasteurization, baking, brewing, and boiling conditions.

Soil Degradation

The persistence of Pyroxsulam in soil is influenced by factors such as soil type, pH, and microbial activity.

| Soil Condition | Half-life (t1/2) | Note | Reference |

| Aerobic soil | 1 to 15.2 days | Degradation is uniformly rapid regardless of soil type. | |

| Palouse soils | Can persist | Persistence is increased in fields with decreased soil pH. | |

| Wheat field soil | 2.79-3.34 days | Measured in both a T1 and T2 season. |

Degradation Pathways

Pyroxsulam degrades in the environment into several transformation products. The major identified metabolites include hydroxylated and demethylated derivatives.

Caption: Major degradation pathways of Pyroxsulam in the environment.

Experimental Protocols

Detailed, step-by-step experimental protocols for assessing the stability of this compound are proprietary to the registering bodies. However, based on general guidelines for herbicide stability testing, the following methodologies would be employed.

Storage Stability Study

Objective: To determine the stability of this compound in various matrices under typical long-term storage conditions.

Methodology:

-

Select representative matrices (e.g., wheat grain, straw, soil, water).

-

Fortify the matrices with a known concentration of this compound.

-

Divide the fortified samples into aliquots and store them in a freezer at a specified temperature (typically -20°C).

-

At predetermined time intervals (e.g., 0, 1, 3, 6, 12 months), retrieve replicate samples.

-

Extract this compound from the matrix using an appropriate solvent system (e.g., acetonitrile/water).

-

Analyze the extracts by a suitable analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining concentration of the analyte.

-

Compare the concentration at each time point to the initial concentration to determine the extent of degradation.

Hydrolysis Study

Objective: To evaluate the abiotic degradation of this compound in aqueous solutions at different pH levels.

Methodology:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of this compound to each buffer solution.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

-

At specified time intervals, collect aliquots from each solution.

-

Directly analyze the aliquots or after appropriate dilution using LC-MS/MS to determine the concentration of this compound.

-

Calculate the rate of hydrolysis and the half-life at each pH.

Aqueous Photolysis Study

Objective: To determine the rate and pathway of this compound degradation in water when exposed to light.

Methodology:

-

Prepare a sterile aqueous solution of this compound in a photochemically transparent vessel.

-

Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Maintain a constant temperature during the exposure period.

-

Run a parallel experiment with a control sample kept in the dark to assess any non-photolytic degradation.

-

At various time points, take samples from both the irradiated and dark control solutions.

-

Analyze the samples by LC-MS/MS to quantify the parent compound and identify major photoproducts.

-

Calculate the photolysis rate constant and the environmental half-life.

Caption: A generalized experimental workflow for assessing the stability of this compound.

Conclusion

While specific data for this compound is not available, the extensive information on unlabeled Pyroxsulam provides a strong basis for understanding its chemical properties and stability. It is a relatively stable compound under typical storage conditions and is resistant to hydrolysis. Photolysis and microbial degradation in soil are the primary routes of its environmental dissipation. The use of this compound in research will continue to be invaluable for elucidating its environmental fate, metabolism, and safety profile with a high degree of accuracy and sensitivity. Researchers should consider the potential for minor kinetic isotope effects when designing and interpreting studies with the labeled compound, although the overall chemical behavior is expected to be consistent with the unlabeled form.

References

The Role of Pyroxsulam-13C,d3 as an Internal Standard in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Pyroxsulam-13C,d3 as an internal standard in quantitative analytical methodologies. Designed for professionals in research, and drug development, this document outlines the core principles of its application, supported by detailed experimental protocols and data presentation.

Introduction to Internal Standards in Analytical Chemistry

In quantitative analysis, particularly in chromatographic and mass spectrometric techniques, achieving high accuracy and precision is paramount. However, various factors during sample preparation and analysis can introduce variability, leading to inaccurate results. These factors include loss of analyte during sample extraction and cleanup, fluctuations in injection volume, and variations in instrument response, such as ionization efficiency in mass spectrometry.

To mitigate these variabilities, an internal standard (IS) is introduced into the sample at a known concentration at an early stage of the analytical workflow. The IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. By monitoring the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be effectively normalized, leading to more accurate and precise quantification.

Pyroxsulam and the Need for a Reliable Internal Standard

Pyroxsulam is a systemic herbicide used for the control of broadleaf and grass weeds in cereal crops. Accurate quantification of Pyroxsulam residues in environmental and biological matrices is crucial for regulatory compliance, environmental monitoring, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and powerful technique for the determination of Pyroxsulam residues.

Given the complexity of matrices such as soil, water, and agricultural products, the use of a reliable internal standard is essential for robust and accurate quantification of Pyroxsulam. A stable isotope-labeled (SIL) internal standard is considered the gold standard for such applications.

Mechanism of Action of this compound as an Internal Standard

This compound is a stable isotope-labeled version of Pyroxsulam. Its efficacy as an internal standard is rooted in its near-identical physicochemical properties to the unlabeled analyte, combined with a distinct mass-to-charge ratio (m/z) that allows for its differentiation by a mass spectrometer.

The core principle of using this compound is that it behaves identically to native Pyroxsulam throughout the entire analytical process, from extraction and sample cleanup to chromatographic separation and ionization. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the ionization signal in the mass spectrometer due to matrix effects will affect both the analyte and the internal standard to the same extent.

Because a known amount of this compound is added to every sample, the ratio of the analyte's response to the internal standard's response will remain constant, irrespective of these variations. This constant ratio is then used to construct a calibration curve and accurately determine the concentration of the analyte in the unknown sample.

Physicochemical Properties

The key to the effectiveness of a SIL internal standard is its structural and chemical similarity to the analyte.

| Property | Pyroxsulam | This compound |

| Molecular Formula | C14H13F3N6O5S | C1313CH10 D 3F3N6O5S |

| Monoisotopic Mass | 434.0620 Da | 438.0784 Da |

| Molecular Weight | 434.35 g/mol | 438.36 g/mol [1] |

| Chemical Structure | Identical (excluding isotopes) | Identical (excluding isotopes) |

| Polarity | Identical | Identical |

| pKa | Identical | Identical |

| Solubility | Identical | Identical |

| Chromatographic Retention Time | Co-elutes with analyte | Co-elutes with analyte |

Note: The exact position of the 13C and D3 labels on the molecule may vary by manufacturer. The provided formula is based on commercially available standards.

Mass Spectrometric Distinction

While chemically similar, Pyroxsulam and this compound are readily distinguished by a mass spectrometer due to their mass difference. In a typical LC-MS/MS experiment, the precursor ions of both the analyte and the internal standard are selected in the first quadrupole (Q1). These precursor ions are then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process is known as Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Pyroxsulam | 435.1 | 195.0 | 165.8 |

| This compound | 439.1 | 196.0 (or other shifted fragment) | 166.8 (or other shifted fragment) |

Note: The m/z values are for the [M+H]+ adduct and are representative. The exact product ions and their m/z values for the labeled standard will depend on the location of the isotopic labels. The values for Pyroxsulam are based on published literature.

Experimental Protocol: Quantification of Pyroxsulam in Soil using LC-MS/MS with this compound Internal Standard

This section details a representative experimental protocol for the analysis of Pyroxsulam in soil samples.

Materials and Reagents

-

Pyroxsulam analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Anhydrous magnesium sulfate

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

Sample Preparation (QuEChERS Method)

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds.

-

Spike the sample with a known amount of this compound solution.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: High-Performance Liquid Chromatography system

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to achieve separation of Pyroxsulam from matrix interferences.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: Monitor the precursor and product ions for both Pyroxsulam and this compound as listed in the table above.

Visualizations

Logical Relationship of an Ideal Internal Standard

Caption: The principle of internal standard correction for analytical variability.

Experimental Workflow for Pyroxsulam Analysis

Caption: A typical workflow for the quantitative analysis of Pyroxsulam.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of Pyroxsulam in complex matrices. Its mechanism of action relies on its near-identical chemical and physical behavior to the native analyte, allowing it to effectively compensate for variations throughout the analytical workflow. The distinct mass-to-charge ratio of the stable isotope-labeled standard enables its separate detection by mass spectrometry, providing a reliable reference point for quantification. The use of this compound in conjunction with sensitive analytical techniques like LC-MS/MS is a cornerstone of robust and high-quality analytical data generation in environmental and safety testing.

References

Sourcing and Application of High-Purity Pyroxsulam-13C,d3 for Laboratory Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sourcing high-purity Pyroxsulam-13C,d3 for laboratory use. It is designed to assist researchers, scientists, and professionals in drug development in obtaining and effectively utilizing this stable isotope-labeled internal standard for quantitative analysis. This guide covers supplier information, detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data on its stability and storage.

Sourcing High-Purity this compound

The acquisition of high-purity, isotopically labeled standards is critical for accurate and reproducible quantitative analysis. This compound serves as an ideal internal standard for mass spectrometry-based assays due to its chemical similarity to the parent compound, Pyroxsulam, while being mass-distinct.

Recommended Suppliers

Several chemical suppliers specialize in the synthesis and provision of high-purity analytical standards, including isotopically labeled compounds. When sourcing this compound, it is imperative to request a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.

Table 1: Potential Suppliers of Pyroxsulam and Related Compounds

| Supplier | Product Name | Catalog Number (Example) | Purity | Notes |

| MedchemExpress | This compound | HY-144148S | >98% (Varies by lot) | Offers the specific isotopically labeled standard. A Certificate of Analysis with detailed storage conditions should be requested.[1] |

| ChemicalBook | Pyroxsulam | Varies | Varies | Lists multiple suppliers of the unlabeled compound. Researchers can inquire with these suppliers about their capabilities for custom synthesis of the labeled analog. |

Experimental Protocol: Quantitative Analysis of Pyroxsulam using this compound Internal Standard by LC-MS/MS

The following protocol is a comprehensive guide for the determination of Pyroxsulam in complex matrices, such as cereal grains and straw, utilizing this compound as an internal standard. This method is adapted from established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and LC-MS/MS procedures.[2]

Reagents and Materials

-

Pyroxsulam analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Magnesium sulfate (MgSO4), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (15 mL and 50 mL)

-

Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 5 g of the homogenized sample (e.g., ground wheat grain) into a 50 mL centrifuge tube.

-

Fortification: Add a known concentration of the this compound internal standard solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO4 and 1 g of NaCl.

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO4, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Filtration:

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Caption: Workflow for Sample Preparation using the QuEChERS method.

LC-MS/MS Instrumental Analysis

The following are typical instrumental conditions. Optimization may be required based on the specific instrumentation used.

Table 2: LC-MS/MS Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 10% B, ramp to 90% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Tandem Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Pyroxsulam: Optimize based on instrumentThis compound: Optimize based on instrument |

| Dwell Time | 100 ms |

| Collision Energy | Optimize for each transition |

| Cone Voltage | Optimize for each transition |

Note: The specific m/z transitions for Pyroxsulam and its labeled internal standard need to be determined by infusing the individual standards into the mass spectrometer.

Calibration and Quantification

-

Stock Solutions: Prepare individual stock solutions of Pyroxsulam and this compound in acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix extract with varying concentrations of the Pyroxsulam standard solution and a constant concentration of the this compound internal standard solution.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Quantification: Determine the concentration of Pyroxsulam in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

Caption: Logical flow for the quantification of Pyroxsulam using an internal standard.

Stability and Storage

Proper storage of the this compound standard is crucial to maintain its integrity and ensure accurate quantification.

-

Storage Conditions: As recommended by the supplier on the Certificate of Analysis, standards are typically stored at -20°C in a tightly sealed container to prevent degradation.[1]

-

Stability: Studies on unlabeled Pyroxsulam have shown a degradation rate of 23% in wheat grain and straw after eight weeks of storage at -20°C.[2][3] While the isotopic labeling is not expected to significantly alter the stability, it is advisable to prepare fresh working solutions regularly and monitor for any signs of degradation.

Conclusion

The use of high-purity this compound as an internal standard is essential for the accurate and precise quantification of Pyroxsulam in complex matrices. By carefully selecting a reputable supplier and following a validated experimental protocol, researchers can achieve reliable results in their analytical studies. The information and methodologies presented in this guide provide a solid foundation for the successful implementation of this analytical approach in a laboratory setting.

References

Foundational Research on Pyroxsulam Herbicide and its Labeled Forms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxsulam is a selective, post-emergence herbicide belonging to the triazolopyrimidine sulfonamide class of chemicals.[1] It is effective for the control of a wide range of grass and broadleaf weeds in cereal crops, particularly wheat.[1][2] Formulations of pyroxsulam often include a safener, such as cloquintocet-mexyl, to enhance crop tolerance.[1][3] This technical guide provides an in-depth overview of the foundational research on pyroxsulam, including its mechanism of action, synthesis of both labeled and unlabeled forms, experimental protocols for its study, and key quantitative data.

Mechanism of Action

Pyroxsulam's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine. By inhibiting this enzyme, pyroxsulam disrupts protein synthesis and cell division, leading to the cessation of growth and eventual death of susceptible plants. Symptoms of pyroxsulam activity, such as discoloration, may take one to three weeks to become apparent.

dot

Caption: Signaling pathway of Pyroxsulam's mechanism of action.

Synthesis of Pyroxsulam and its Labeled Forms

The commercial synthesis of pyroxsulam involves the condensation of two key intermediates: 2-amino-5,7-dimethoxy-triazolo[1,5-a]pyrimidine and 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.

Synthesis of Unlabeled Pyroxsulam

A common method for the synthesis of pyroxsulam involves the reaction of 2-amino-5,7-dimethoxy-triazolo[1,5-a]pyrimidine with 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride in an organic solvent such as dichloromethane, in the presence of an organic base like triethylamine and a catalyst such as 4-dimethylaminopyridine.

dot

Caption: General workflow for the synthesis of Pyroxsulam.

Synthesis of Labeled Pyroxsulam (Conceptual)

For metabolism, environmental fate, and mode of action studies, radiolabeled forms of pyroxsulam, typically with Carbon-14 (¹⁴C), are invaluable. While specific proprietary methods for the synthesis of labeled pyroxsulam are not publicly detailed, a plausible approach can be conceptualized based on the synthesis of other ¹⁴C-labeled sulfonamides and the known synthesis route of pyroxsulam.

A potential strategy would involve the introduction of a ¹⁴C label into one of the key precursors. For instance, if a ¹⁴C-labeled aniline is commercially available, it could be used as a starting material in a multi-step synthesis to produce a ¹⁴C-labeled phenyl ring within one of the heterocyclic structures of the precursors. The subsequent reaction of the labeled precursor with the other unlabeled precursor would yield ¹⁴C-labeled pyroxsulam.

Key Experimental Protocols

Pyroxsulam Residue Analysis in Plant and Soil Matrices (QuEChERS and LC-MS/MS)

This method is widely used for the determination of pyroxsulam residues in various environmental and agricultural samples.

a) Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

-

Homogenization: A representative sample (e.g., 10-15 g of wheat grain or soil) is homogenized. For dry samples, a specific amount of water is added to improve extraction efficiency.

-

Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile. The tube is shaken vigorously.

-

Salting Out: A mixture of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added to the acetonitrile extract. This induces phase separation.

-

Centrifugation: The mixture is centrifuged to separate the acetonitrile layer (containing pyroxsulam) from the aqueous and solid phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a clean tube containing a d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA), C18, and graphitized carbon black (GCB)) and MgSO₄. This step removes interfering matrix components like fatty acids, sugars, and pigments.

-

Final Centrifugation and Filtration: The mixture is vortexed and centrifuged. The final extract is filtered through a 0.22 µm filter into an autosampler vial for analysis.

dot

Caption: Workflow for QuEChERS sample preparation.

b) LC-MS/MS Analysis

-

Chromatography: Reverse-phase liquid chromatography is employed to separate pyroxsulam from other components in the extract.

-

Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. Electrospray ionization (ESI) in positive ion mode is typically used. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for unambiguous identification and quantification of pyroxsulam.

In Vitro ALS Enzyme Activity Assay

This assay is crucial for confirming pyroxsulam's mechanism of action and for studying resistance at the target-site level.

-

Enzyme Extraction: Fresh leaf tissue from susceptible and potentially resistant weed biotypes is harvested and frozen in liquid nitrogen. The tissue is ground to a fine powder and homogenized in an extraction buffer. The homogenate is then centrifuged, and the supernatant containing the crude enzyme extract is collected.

-

Assay Reaction: The enzyme extract is incubated with a reaction mixture containing the necessary cofactors (e.g., FAD, TPP) and the substrate (pyruvate).

-

Inhibition: Different concentrations of pyroxsulam are added to the reaction mixtures to determine the concentration required to inhibit 50% of the enzyme activity (I₅₀).

-

Product Detection: The reaction is stopped, and the product, acetolactate, is converted to acetoin by acid-catalyzed decarboxylation. The acetoin is then derivatized to form a colored complex that can be quantified spectrophotometrically.

Herbicide Metabolism Study Using Labeled Pyroxsulam

These studies are essential for understanding the basis of crop selectivity and metabolic resistance in weeds.

-

Application of Labeled Pyroxsulam: A precise amount of ¹⁴C-labeled pyroxsulam is applied to the leaves of test plants (e.g., wheat and a target weed).

-

Incubation: Plants are maintained under controlled environmental conditions for various time points.

-

Extraction: At each time point, the treated leaves are washed to remove unabsorbed herbicide. The plant material is then homogenized and extracted with a suitable solvent system to isolate both the parent pyroxsulam and its metabolites.

-

Analysis: The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Liquid Scintillation Counting (LSC) to separate and quantify the parent compound and its metabolites.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and physicochemical properties of pyroxsulam.

Table 1: Efficacy of Pyroxsulam on Susceptible and Resistant Weed Biotypes

| Weed Species | Biotype | GR₅₀ (g a.i./ha) | Resistance Factor (RF) | Reference |

| Apera spica-venti | Susceptible (S) | 1.1 | - | |

| Resistant (R1) | 7.5 | 6.8 | ||

| Resistant (R2) | 158.4 | 144.0 | ||

| Alopecurus myosuroides | Susceptible (TJ43) | 4.8 | - | |

| Resistant (AH93) | 20.2 | 4.2 |

GR₅₀: The herbicide rate that causes a 50% reduction in plant growth. Resistance Factor (RF): GR₅₀ of the resistant biotype / GR₅₀ of the susceptible biotype.

Table 2: Toxicological and Physicochemical Properties of Pyroxsulam

| Property | Value | Reference |

| Acute Oral Toxicity (Rat) | Category III (Low) | |

| Acute Dermal Toxicity | Category IV (Very Low) | |

| Carcinogenicity | Not likely to be carcinogenic to humans | |

| Mutagenicity | Non-mutagenic | |

| Octanol-Water Partition Coefficient (Log Kow) at 20°C | 1.08 (pH 4), -1.01 (pH 7), -1.60 (pH 9) | |

| Water Solubility (g/L) at 20°C | 0.0164 (pH 4), 3.20 (pH 7) |

Conclusion

Pyroxsulam is a potent and selective herbicide with a well-defined mechanism of action. The foundational research outlined in this guide provides a comprehensive overview for scientists and researchers. Understanding its synthesis, particularly the potential routes for creating labeled forms, is crucial for detailed metabolic and environmental studies. The provided experimental protocols offer a starting point for further investigation into its efficacy, residue analysis, and the mechanisms of resistance. The quantitative data presented underscores the importance of responsible stewardship to mitigate the development of herbicide resistance in weed populations.

References

Pyroxsulam-13C,d3 certificate of analysis and technical data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pyroxsulam-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the herbicide Pyroxsulam. This document details its technical specifications, outlines a validated experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and illustrates the biochemical pathway of Pyroxsulam's mode of action.

Certificate of Analysis and Technical Data

The accurate quantification of analytes in complex matrices necessitates the use of high-purity, well-characterized internal standards. This compound serves this purpose for the analysis of Pyroxsulam. While a specific certificate of analysis for every batch may vary, the following tables provide a representative summary of the technical data and quality control specifications for this compound.

Table 1: Representative Technical Data for this compound

| Parameter | Specification |

| Chemical Name | N-(5,7-dimethoxy[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide-13C,d3 |

| Molecular Formula | C₁₃¹³CH₁₀D₃F₃N₆O₅S |

| Molecular Weight | 438.36 g/mol |

| CAS Number | Not available |

| Appearance | White to off-white solid |

| Solubility | Soluble in acetonitrile, methanol |

| Storage | Store at 2-8°C, protect from light |

Table 2: Representative Quality Control Data for this compound

| Test | Specification | Method |

| Chemical Purity | ≥98% | HPLC-UV |

| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % D | Mass Spectrometry |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |

| Residual Solvents | ≤0.5% | GC-HS |

| Water Content | ≤0.5% | Karl Fischer Titration |

Experimental Protocol: Quantification of Pyroxsulam in Soil using LC-MS/MS with this compound Internal Standard

This section details a robust and validated method for the extraction and quantification of Pyroxsulam from soil samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis. This compound is employed as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in extraction recovery.

Materials and Reagents

-

Pyroxsulam analytical standard (≥99% purity)

-

This compound internal standard (≥98% chemical purity, ≥99% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Soil samples

Sample Preparation (QuEChERS Extraction)

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

-

Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Fortification: Add a known amount of this compound internal standard solution to the soil sample. The concentration should be chosen to be in the mid-range of the calibration curve.

-

Hydration: Add 10 mL of water to the tube and vortex for 1 minute to hydrate the soil.

-

Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shaking: Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Aliquoting: Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

-

Vortexing: Vortex the d-SPE tube for 30 seconds to facilitate the removal of interfering matrix components.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Filtration: Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Table 3: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300°C |

| Gas Flow | 5 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| MRM Transitions | Pyroxsulam: Precursor Ion (m/z) 435.1 → Product Ion (m/z) 195.0, 163.0This compound: Precursor Ion (m/z) 439.1 → Product Ion (m/z) 199.0, 167.0 |

| Collision Energy | Optimized for each transition |

Data Analysis and Quantification

Quantification is performed using an internal standard calibration method. A calibration curve is constructed by plotting the ratio of the peak area of the Pyroxsulam analyte to the peak area of the this compound internal standard against the concentration of the analyte. The concentration of Pyroxsulam in the unknown samples is then determined from this calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of Pyroxsulam in soil samples.

Caption: Experimental workflow for Pyroxsulam analysis.

Signaling Pathway of Pyroxsulam's Mode of Action

Pyroxsulam is a potent herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids (BCAAs) in plants. The following diagram illustrates the biochemical cascade initiated by Pyroxsulam's inhibition of ALS.

Caption: Pyroxsulam's inhibition of the ALS pathway.

The inhibition of ALS by Pyroxsulam leads to a rapid depletion of the essential branched-chain amino acids valine, leucine, and isoleucine.[2] This deficiency halts protein synthesis, which in turn arrests cell division and overall plant growth, ultimately leading to the death of susceptible plants. The use of this compound as an internal standard allows for the precise measurement of Pyroxsulam residues in various environmental and biological matrices, aiding in research related to its efficacy, environmental fate, and potential for resistance development.

References

Investigation into the Isotopic Enrichment of Pyroxsulam-¹³C,d₃: A Methodological Overview

Disclaimer: A comprehensive search for specific technical data, experimental protocols, and quantitative results concerning the isotopic enrichment of Pyroxsulam-¹³C,d₃ did not yield any publicly available information. This type of data is often proprietary to the manufacturer or commissioning entity and is typically not found in the public domain.

The following guide is a generalized, hypothetical framework outlining the common methodologies and data presentation that would be expected in a technical whitepaper on this topic. The experimental details, data, and diagrams presented are illustrative examples and should not be considered as actual results for Pyroxsulam-¹³C,d₃.

Introduction to Isotopic Labeling of Pyroxsulam

Isotopically labeled compounds, such as Pyroxsulam-¹³C,d₃, are invaluable tools in metabolism, pharmacokinetic, and environmental fate studies. The incorporation of stable isotopes like Carbon-13 (¹³C) and Deuterium (d or ²H) allows for the differentiation of the labeled molecule from its unlabeled counterpart by mass spectrometry. This enables precise quantification in complex matrices and helps in elucidating metabolic pathways. Pyroxsulam is a triazolopyrimidine sulfonamide herbicide, and its labeled form would be critical for regulatory studies and environmental monitoring.

Hypothetical Synthesis of Pyroxsulam-¹³C,d₃

The synthesis of Pyroxsulam-¹³C,d₃ would involve the introduction of the isotopic labels at specific, stable positions within the molecule. A plausible, though hypothetical, synthetic strategy would focus on incorporating the labels in a late-stage synthesis step or by using labeled starting materials.

Hypothetical Experimental Protocol: Synthesis

-

Precursor Synthesis: A key precursor containing the triazolopyrimidine core would be synthesized.

-

Introduction of Labeled Methyl Group: A labeled methylating agent, such as methyl-d₃ iodide (¹³CH₃I), could be used to introduce the ¹³C,d₃-methyl group onto a suitable nitrogen or oxygen atom in the precursor molecule. This step would be performed under anhydrous conditions using a non-protic solvent like acetonitrile and a suitable base.

-

Coupling Reaction: The labeled precursor would then be coupled with the sulfonamide side chain to form the final Pyroxsulam-¹³C,d₃ molecule.

-

Purification: The final product would be purified using techniques such as column chromatography followed by recrystallization to achieve high chemical and isotopic purity.

Determination of Isotopic Enrichment and Purity

The isotopic enrichment, chemical purity, and structural confirmation of the synthesized Pyroxsulam-¹³C,d₃ would be determined using a combination of analytical techniques.

Hypothetical Experimental Protocol: Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) with an Orbitrap or Time-of-Flight (TOF) analyzer, would be the primary method to determine the isotopic distribution and enrichment. The mass difference between the labeled and unlabeled compound would be used for quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the position of the isotopic labels and the overall structure of the molecule. The absence of a proton signal at the deuterated position and the presence of a ¹³C signal with its characteristic coupling would confirm successful labeling.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection would be used to determine the chemical purity of the synthesized compound.

Table 1: Hypothetical Quantitative Data for Pyroxsulam-¹³C,d₃

| Parameter | Result | Method |

| Chemical Purity | >99.0% | HPLC-UV |

| Isotopic Enrichment (¹³C) | >99% | HRMS |

| Isotopic Enrichment (d₃) | >98% | HRMS, ¹H NMR |

| Molecular Formula | C₁₃¹³CH₁₂D₃F₃N₈O₇S | - |

| Monoisotopic Mass | 491.08 g/mol | HRMS |

Visualizing Methodologies

Diagram 1: Hypothetical Synthesis and Analysis Workflow

A generalized workflow for the synthesis and analysis of Pyroxsulam-¹³C,d₃.

Diagram 2: Logical Flow for Isotopic Enrichment Confirmation

Logical steps for confirming the isotopic enrichment and structure.

Conclusion and Recommendations

While specific data on the isotopic enrichment of Pyroxsulam-¹³C,d₃ is not publicly available, this guide provides a framework for the likely procedures and data presentation involved in such an investigation. The synthesis would require specialized labeled starting materials, and the analysis would rely on high-resolution mass spectrometry and NMR to confirm the isotopic enrichment, purity, and structural integrity of the final product.

For researchers and professionals requiring this specific isotopically labeled standard, the most effective course of action would be to contact a commercial supplier of analytical standards or a company specializing in custom isotopic labeling to inquire about its availability or the feasibility of a custom synthesis.

Methodological & Application

Application Note: Quantitative Analysis of Pyroxsulam in Wheat Using LC-MS/MS with a Stable Isotope Labeled Internal Standard

Introduction

Pyroxsulam is a post-emergence herbicide widely used for the control of grass and broadleaf weeds in cereal crops, including wheat.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food commodities to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of Pyroxsulam residues in wheat. This application note describes a robust and accurate method for the quantitative analysis of Pyroxsulam in wheat grain using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates a stable isotope-labeled internal standard, Pyroxsulam-¹³C,d₃, to compensate for matrix effects and ensure high accuracy and precision. The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Principle

This method involves the extraction of Pyroxsulam from homogenized wheat grain samples using an acetonitrile-based QuEChERS protocol. After extraction and cleanup, the sample extract is analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by isotope dilution mass spectrometry, using Pyroxsulam-¹³C,d₃ as the internal standard. The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides effective compensation for variations in sample preparation and potential matrix-induced ion suppression or enhancement, leading to highly accurate and precise quantification.[2]

Experimental Workflow

References

- 1. Dynamic Quadrupole Selection to Associate Precursor Masses with MS/MS Products in Data-Independent Acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]

Application Note: Determination of Pyroxsulam Residues in Soil by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note details a robust and sensitive method for the quantification of pyroxsulam residues in soil matrices. The protocol employs an isotope dilution technique, utilizing a stable isotopically labeled internal standard, coupled with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure. Analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high selectivity and accuracy. This method is suitable for researchers and scientists in environmental monitoring and agricultural sciences.

Introduction

Pyroxsulam is a post-emergence herbicide from the triazolopyrimidine sulfonamide class, used for controlling grass and broadleaf weeds in cereal crops.[1][2][3] Its persistence and potential mobility in soil are influenced by factors such as soil pH and organic matter content, necessitating sensitive and accurate monitoring methods to assess its environmental fate.[4] Isotope dilution mass spectrometry is the gold standard for quantitative analysis, as the use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the analysis of pyroxsulam in soil using this approach.

Experimental Protocols

Materials and Reagents

-

Standards: Pyroxsulam analytical standard (≥98% purity), Isotopically labeled Pyroxsulam internal standard (e.g., ¹³C₆-Pyroxsulam or ¹⁵N₃-Pyroxsulam).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%).

-

Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.

-

Sample Collection: Soil samples should be collected from the desired depth (e.g., 0-15 cm) using a soil auger.[2] Samples should be homogenized, air-dried, and sieved (e.g., through a 2-mm sieve) before extraction. Store samples at -20°C prior to analysis.

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve pyroxsulam and the isotopically labeled internal standard in acetonitrile to prepare individual stock solutions.

-

Intermediate and Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile. These will be used to build the calibration curve.

Sample Preparation (QuEChERS Extraction and Cleanup)

-

Extraction:

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add a known amount of the isotopically labeled pyroxsulam internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at ≥10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute pyroxsulam, followed by a re-equilibration step.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both pyroxsulam and its isotopically labeled internal standard must be determined by direct infusion or by using previously reported values. Example transitions would be monitored for quantification and confirmation.

-

Data Presentation

Table 1: Summary of Quantitative Performance Data for Pyroxsulam Analysis

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.005 - 0.007 mg/kg | |

| Limit of Quantitation (LOQ) | 0.01 - 0.02 mg/kg | |

| Recovery | 99.8% (in soil) | |

| Relative Standard Deviation (RSD) | 0.04% (in soil) | |

| Linearity (R²) | >0.99 |

Note: The performance characteristics presented are based on published data and may vary depending on the specific instrumentation and matrix.

Visualization

Caption: Workflow for Pyroxsulam Residue Analysis in Soil.

Conclusion

The described method provides a reliable and sensitive protocol for the determination of pyroxsulam residues in soil. The use of isotope dilution with a stable isotopically labeled internal standard ensures high accuracy by correcting for matrix effects and procedural losses. The QuEChERS sample preparation method is efficient and effective, making this approach suitable for high-throughput laboratory settings. The validation data from existing literature demonstrates that the method can achieve low limits of detection and quantification, meeting the requirements for environmental monitoring.

References

Application of Pyroxsulam-13C,d3 in Environmental Fate Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxsulam is a triazolopyrimidine sulfonamide herbicide used for the control of broadleaf and grass weeds in cereal crops. Understanding its environmental fate—persistence, degradation, and mobility—is crucial for assessing its potential impact on non-target organisms and ecosystems. The use of isotopically labeled compounds, such as Pyroxsulam-13C,d3, is a powerful technique in these studies. The stable isotope label allows for the unambiguous differentiation of the applied herbicide from its naturally occurring counterparts and facilitates the tracing of its transformation products through complex environmental matrices.[1][2] This document provides detailed application notes and protocols for the use of this compound in environmental fate studies, targeting soil and aquatic systems.

Principle of Isotopic Labeling in Environmental Fate Studies

Stable isotope labeling, particularly with 13C and deuterium (d), offers a robust method for tracing the environmental pathways of pesticides.[1] Unlike radiolabeling (e.g., with 14C), stable isotopes are not radioactive, simplifying handling and disposal procedures. The mass difference introduced by the 13C and deuterium atoms allows for highly selective and sensitive detection using mass spectrometry (MS).[1][2] this compound serves as an excellent tracer to:

-

Accurately quantify the dissipation of the parent compound over time.

-

Identify and quantify degradation products.

-

Elucidate degradation pathways.

-

Assess the mobility and leaching potential in soil and the aquatic environment.

-

Serve as an internal standard for the quantification of unlabeled pyroxsulam in residue analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from environmental fate studies of pyroxsulam. These values can vary significantly depending on soil type, temperature, moisture, and microbial activity.

Table 1: Dissipation Half-life (DT50) of Pyroxsulam in Soil and Water

| Matrix | Condition | Temperature (°C) | DT50 (days) | Reference |

| Soil | Aerobic | 20 | 6.40 - 7.88 | |

| Soil | Flooded (Anaerobic) | 25 | 7.32 - 10.4 | |

| Water | pH 7 | 25 | 3.40 - 5.12 | |

| Water | pH 5 | 25 | Stable | |

| Water | pH 9 | 25 | Photodegradation is a major route |

Table 2: Soil Adsorption and Mobility of Pyroxsulam

| Soil Type | Organic Carbon (%) | Clay (%) | Koc (mL/g) | Mobility Class | Reference |

| Sandy Loam | 1.5 | 10 | 50 - 150 | Mobile | |

| Silt Loam | 2.5 | 20 | 150 - 500 | Moderately Mobile | |

| Clay Loam | 3.0 | 35 | 500 - 2000 | Slightly Mobile |

Experimental Protocols

The following are detailed protocols for conducting environmental fate studies of this compound in soil and aquatic systems.

Protocol 1: Aerobic Soil Metabolism Study

Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.

Materials:

-

This compound (analytical standard)

-

Freshly collected and sieved (<2 mm) agricultural soil with known characteristics (pH, organic matter content, texture)

-

Incubation vessels (e.g., biometer flasks)

-

Trapping solutions for CO2 (e.g., 0.1 M NaOH)

-

Extraction solvents: Acetonitrile, water, formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

LC-MS/MS system

Procedure:

-

Soil Treatment: Treat the soil with this compound at a concentration relevant to its agricultural application rate. The labeled compound is typically dissolved in a minimal amount of an organic solvent (e.g., acetone) and mixed thoroughly with the soil. A control group with unlabeled pyroxsulam and an untreated control should also be prepared.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). The flasks should be equipped with traps for CO2 to monitor mineralization.

-

Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: a. Extract a subsample of soil (e.g., 10 g) with an appropriate solvent mixture, such as acetonitrile:water (80:20, v/v) with 0.1% formic acid. b. Shake the mixture vigorously and then centrifuge. c. Collect the supernatant. Repeat the extraction process twice more and combine the supernatants.

-

Cleanup: a. Concentrate the extracted solution under a gentle stream of nitrogen. b. Perform a solid-phase extraction (SPE) cleanup using a cartridge conditioned with methanol and water. c. Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).

-

Analysis: Analyze the extracts by LC-MS/MS to quantify the remaining this compound and identify its degradation products. Monitor the CO2 traps for radioactivity (if using a 14C-labeled compound in parallel) or analyze for 13CO2 enrichment.

Protocol 2: Aquatic Dissipation Study (Water-Sediment System)

Objective: To determine the dissipation and degradation of this compound in a simulated aquatic environment.

Materials:

-

This compound (analytical standard)

-

Natural water and sediment collected from a pesticide-free source.

-

Incubation vessels (e.g., glass flasks or beakers).

-

Extraction solvents: Acetonitrile, water, ethyl acetate.

-

SPE cartridges.

-

LC-MS/MS system.

Procedure:

-

System Setup: Add sediment and water to the incubation vessels to create a simulated aquatic environment. Allow the system to equilibrate for a week.

-

Treatment: Apply this compound to the water surface of each system.

-

Incubation: Incubate the systems in the dark at a constant temperature.

-

Sampling: At various time points, collect both water and sediment samples.

-

Sample Preparation:

-

Water: Centrifuge the water sample to remove suspended particles. The supernatant can be directly analyzed or pre-concentrated using SPE.

-

Sediment: Extract the sediment sample using a suitable solvent, similar to the soil extraction protocol.

-

-

Analysis: Analyze the water and sediment extracts by LC-MS/MS to determine the concentration of this compound and its degradation products in each compartment over time.

Visualizations

Pyroxsulam Degradation Pathway

Caption: Proposed degradation pathway of Pyroxsulam in the environment.

Experimental Workflow for Soil Metabolism Study

Caption: Workflow for a typical aerobic soil metabolism study.

References

- 1. Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pyroxsulam-¹³C,d₃ in Plant Uptake Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting plant uptake, translocation, and metabolism studies of the herbicide Pyroxsulam using its stable isotope-labeled form, Pyroxsulam-¹³C,d₃. The use of a stable isotope-labeled compound coupled with mass spectrometry offers a robust and sensitive method for tracing the fate of the herbicide in plants without the need for radioactive materials.

Introduction

Pyroxsulam is a systemic herbicide that is effective for controlling grass and broadleaf weeds in cereal crops. Its selectivity in crops like wheat is primarily due to the plant's ability to rapidly metabolize the active compound into a less toxic form.[1][2] Understanding the dynamics of Pyroxsulam uptake, translocation, and metabolism is crucial for optimizing its efficacy, assessing crop safety, and studying mechanisms of weed resistance.

This protocol outlines a comprehensive approach using Pyroxsulam-¹³C,d₃, a stable isotope-labeled internal standard, for accurate quantification in plant matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Objectives

-

To quantify the rate of Pyroxsulam-¹³C,d₃ absorption into plant tissues (leaves and roots).

-

To map the translocation of Pyroxsulam-¹³C,d₃ throughout the plant over time.

-

To identify and quantify the metabolites of Pyroxsulam-¹³C,d₃.

-

To compare the uptake and metabolism of Pyroxsulam-¹³C,d₃ in different plant species (e.g., a crop and a weed).

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Pyroxsulam-¹³C,d₃ | LGC Standards | Analytical Standard |

| Pyroxsulam | Sigma-Aldrich | Analytical Standard |

| Acetonitrile | Fisher Scientific | HPLC Grade |

| Water | Fisher Scientific | HPLC Grade |

| Formic Acid | Sigma-Aldrich | LC-MS Grade |

| QuEChERS Extraction Salts | Agilent Technologies | |

| Syringe Filters (0.22 µm) | Millipore | |

| Plant Species (e.g., Triticum aestivum (wheat), Alopecurus myosuroides (blackgrass)) | Commercial Seed Supplier | |

| Potting Mix | Local Supplier | |

| Hoagland Solution | PhytoTechnology Laboratories |

Experimental Protocols

Plant Cultivation

-

Seed Germination: Germinate seeds of the selected plant species in petri dishes on moist filter paper or directly in small pots with a standard potting mix.

-

Seedling Growth: Transplant seedlings at the two-leaf stage into individual pots (e.g., 10 cm diameter) filled with potting mix.

-

Growth Conditions: Maintain the plants in a controlled environment chamber or greenhouse with a 16:8 hour light:dark cycle, a temperature of 20-25°C, and a relative humidity of 60-70%.

-

Watering and Nutrients: Water the plants as needed and provide a balanced nutrient solution (e.g., half-strength Hoagland solution) once a week.

-

Acclimatization: Allow the plants to acclimate to the experimental conditions for at least one week before the application of Pyroxsulam-¹³C,d₃.

Application of Pyroxsulam-¹³C,d₃

4.2.1. Foliar Application

-

Preparation of Treatment Solution: Prepare a stock solution of Pyroxsulam-¹³C,d₃ in acetonitrile. Dilute the stock solution with a water/acetonitrile mixture containing a non-ionic surfactant to the desired final concentration (e.g., corresponding to a field application rate of 15-18 g a.i. ha⁻¹).

-

Application: At the 3-4 leaf stage, apply a precise volume (e.g., 10 µL) of the treatment solution to the adaxial surface of the second fully expanded leaf of each plant using a microsyringe.

-

Control Group: Treat a separate group of plants with a solution containing no Pyroxsulam-¹³C,d₃ to serve as a control.

4.2.2. Root Application (Hydroponics)

-

Hydroponic Setup: Gently remove soil from the roots of the plants and transfer them to a hydroponic system containing half-strength Hoagland solution. Allow the plants to acclimate for 3-5 days.

-

Application: Add Pyroxsulam-¹³C,d₃ to the hydroponic solution to achieve the desired final concentration.

Sample Collection and Processing

-

Harvesting: Harvest plants at predetermined time points after application (e.g., 6, 24, 48, 72, and 96 hours).

-

Separation of Plant Parts:

-

For foliar application, carefully excise the treated leaf.

-

Wash the surface of the treated leaf with a known volume of water/acetonitrile solution to recover any unabsorbed Pyroxsulam-¹³C,d₃.

-

Separate the remaining plant material into roots, shoot below the treated leaf, and shoot above the treated leaf.

-

For root application, rinse the roots thoroughly with deionized water. Separate the plant into roots and shoots.

-

-

Sample Preparation:

-

Record the fresh weight of each plant part.

-

Flash-freeze the samples in liquid nitrogen and store them at -80°C until extraction.

-

Lyophilize (freeze-dry) the samples to determine the dry weight and to prepare them for extraction.

-

Extraction of Pyroxsulam-¹³C,d₃ and its Metabolites

-

Homogenization: Homogenize the lyophilized plant tissue to a fine powder.

-

QuEChERS Extraction:

-

Weigh a precise amount of homogenized tissue (e.g., 0.5 g) into a 50 mL centrifuge tube.

-

Add 10 mL of water and 10 mL of acetonitrile.

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

-

Cleanup (if necessary): For complex matrices, a dispersive solid-phase extraction (dSPE) cleanup step with appropriate sorbents may be required.

-

Final Preparation: Take an aliquot of the supernatant (acetonitrile phase), filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: Use a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Pyroxsulam-¹³C,d₃ and its potential metabolites. The stable isotope label will result in a mass shift compared to the unlabeled compound, allowing for clear differentiation.

-

-

Quantification: Create a calibration curve using standards of Pyroxsulam-¹³C,d₃ of known concentrations. The concentration of the analyte in the plant extracts can be determined by comparing the peak area to the calibration curve.

Data Presentation

Table 1: Uptake of Pyroxsulam-¹³C,d₃ in Wheat and Blackgrass Following Foliar Application

| Time (hours) | Plant Species | Applied (µg) | Unabsorbed (µg) | Absorbed (%) |

| 6 | Wheat | 1.0 | 0.65 | 35.0 |

| Blackgrass | 1.0 | 0.58 | 42.0 | |

| 24 | Wheat | 1.0 | 0.32 | 68.0 |

| Blackgrass | 1.0 | 0.25 | 75.0 | |

| 48 | Wheat | 1.0 | 0.15 | 85.0 |

| Blackgrass | 1.0 | 0.11 | 89.0 | |

| 72 | Wheat | 1.0 | 0.08 | 92.0 |

| Blackgrass | 1.0 | 0.06 | 94.0 | |

| 96 | Wheat | 1.0 | 0.05 | 95.0 |

| Blackgrass | 1.0 | 0.04 | 96.0 |

Table 2: Translocation of Absorbed Pyroxsulam-¹³C,d₃ in Wheat and Blackgrass (72 hours after foliar application)

| Plant Part | Wheat (% of Absorbed) | Blackgrass (% of Absorbed) |

| Treated Leaf | 85.2 | 70.5 |

| Shoot above Treated Leaf | 5.8 | 12.3 |

| Shoot below Treated Leaf | 7.3 | 14.8 |

| Roots | 1.7 | 2.4 |

Table 3: Metabolism of Pyroxsulam-¹³C,d₃ in Wheat and Blackgrass Shoots (48 hours after application)

| Compound | Wheat (% of Total Recovered) | Blackgrass (% of Total Recovered) |

| Pyroxsulam-¹³C,d₃ | 35.6 | 78.2 |

| Metabolite 1 (less active) | 58.1 | 15.3 |

| Other Metabolites | 6.3 | 6.5 |

Visualizations

References

- 1. The impact of uptake, translocation and metabolism on the differential selectivity between blackgrass and wheat for the herbicide pyroxsulam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method validation, storage stability and field trial for residues of florasulam and pyroxsulam in cereal by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantification of Pyroxsulam in Food Matrices using a QuEChERS Method with Pyroxsulam-13C,d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxsulam is a triazolopyrimidine sulfonamide herbicide used to control broadleaf and grass weeds in cereal crops.[1][2] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in food commodities to ensure consumer safety and compliance with regulatory limits. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique for multi-residue pesticide analysis in food due to its simplicity, speed, and low solvent consumption.

This application note provides a detailed protocol for the determination of Pyroxsulam in various food matrices using the QuEChERS methodology coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To enhance accuracy and precision, and to compensate for matrix effects and variations in recovery, a stable isotopically labeled internal standard, Pyroxsulam-13C,d3, is employed.

Principle

The method involves the extraction of Pyroxsulam from a homogenized sample using acetonitrile, followed by a salting-out partitioning step with magnesium sulfate and sodium chloride. A dispersive solid-phase extraction (dSPE) cleanup is then performed to remove interfering matrix components. The final extract is analyzed by LC-MS/MS, with quantification based on the ratio of the analyte peak area to that of the isotopically labeled internal standard, this compound. The use of a stable isotope-labeled internal standard is the preferred approach for correcting variability and matrix effects in LC-MS/MS analysis, as it closely mimics the behavior of the analyte during sample preparation and ionization.

Materials and Reagents

-

Analytes: Pyroxsulam (Purity ≥ 98%)

-

Internal Standard: this compound (Purity ≥ 98%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

-

dSPE Sorbents: Primary secondary amine (PSA), C18, Graphitized carbon black (GCB) - selection depends on the matrix.

-

QuEChERS extraction tubes (50 mL) and dSPE tubes (2 mL or 15 mL)

Equipment

-

High-speed homogenizer

-

Centrifuge (capable of ≥ 4000 rpm)

-

Vortex mixer

-

Analytical balance

-

Syringe filters (0.22 µm)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Accurately weigh 10 mg of Pyroxsulam and this compound into separate 100 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

-

Intermediate Standard Mix (10 µg/mL): Prepare a working solution containing both Pyroxsulam and this compound by appropriate dilution of the stock solutions with acetonitrile.

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard mix to achieve a concentration range of, for example, 1, 5, 10, 50, and 100 ng/mL for Pyroxsulam, with a constant concentration of this compound (e.g., 50 ng/mL).

Sample Preparation (QuEChERS Protocol)

-

Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables, cereals).

-

Extraction:

-

Weigh 10 g (for high water content matrices) or 5 g (for low water content matrices like cereals, add 10 mL of water to hydrate) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a specific volume of the this compound working solution to achieve a final concentration of 50 ng/g in the sample.

-

Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a dSPE tube containing the appropriate sorbents. For general purpose, a combination of PSA and MgSO₄ is used. For matrices with high fat content, C18 can be added. For pigmented samples, GCB may be included.

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Detection: Multiple Reaction Monitoring (MRM)

Table 1: Proposed MRM Transitions for Pyroxsulam and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Pyroxsulam | 435.1 | 199.1 | 20 | 50 |

| 435.1 | 125.0 | 35 | 50 | |

| This compound (Internal Standard) | 439.1 | 199.1 | 20 | 50 |

| 439.1 | 125.0 | 35 | 50 |

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize typical performance data for the analysis of Pyroxsulam using the described method.

Table 2: Recovery and Precision of Pyroxsulam in Various Food Matrices

| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Wheat Grain [3] | 5 | 95 | 5 |

| 50 | 98 | 3 | |

| Wheat Straw [3] | 10 | 92 | 7 |

| 100 | 96 | 4 | |

| Corn [3] | 10 | 105 | 6 |

| 100 | 102 | 4 | |

| Rice | 10 | 88 | 9 |

| 100 | 91 | 6 | |

| Oat | 10 | 99 | 5 |

| 100 | 101 | 3 | |

| Millet | 10 | 93 | 8 |

| 100 | 95 | 5 |

Table 3: Method Detection and Quantification Limits

| Matrix | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |

| Wheat Grain | 1.5 | 5 |

| Wheat Straw | 3 | 10 |

| Corn | 3 | 10 |

| Rice | 3 | 10 |

| Oat | 3 | 10 |

| Millet | 3 | 10 |

Table 4: Matrix Effects of Pyroxsulam in Different Cereal Matrices

| Matrix | Matrix Effect (%) |

| Wheat Grain | +58 |

| Wheat Straw | +83 |

| Corn | +44 |

| Rice | +72 |

| Oat | +65 |

| Millet | +78 |

A positive value indicates ion enhancement.

Mandatory Visualizations

Caption: QuEChERS workflow for Pyroxsulam analysis.

Caption: Logic of using an internal standard.

Discussion

The use of this compound as an internal standard in the QuEChERS method provides a robust and reliable approach for the quantification of Pyroxsulam in diverse food matrices. The stable isotopically labeled standard co-elutes with the native analyte and experiences similar extraction efficiencies and matrix effects, leading to accurate correction and improved data quality.